ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate
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Overview
Description
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is an organic compound with the molecular formula C11H10Br2O4 and a molecular weight of 366.0 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and an ethyl ester group attached to a phenoxyacetate backbone. It is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,4-dibromo-6-formylphenoxy)acetate typically involves the bromination of a phenoxyacetate derivative followed by formylation. One common method includes the reaction of 2,4-dibromophenol with ethyl chloroacetate in the presence of a base to form the ethyl (2,4-dibromophenoxy)acetate intermediate. This intermediate is then subjected to formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of ethyl (2,4-dibromo-6-formylphenoxy)acetate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium thiolate (KSR) in an appropriate solvent.
Major Products Formed
Oxidation: Ethyl (2,4-dibromo-6-carboxyphenoxy)acetate.
Reduction: Ethyl (2,4-dibromo-6-hydroxymethylphenoxy)acetate.
Substitution: Ethyl (2,4-dimethoxy-6-formylphenoxy)acetate or ethyl (2,4-dithiophenoxy-6-formylphenoxy)acetate.
Scientific Research Applications
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of ethyl (2,4-dibromo-6-formylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate can be compared with other similar compounds, such as:
Ethyl (2,6-dibromo-4-formylphenoxy)acetate: Similar structure but with different bromine substitution pattern.
Ethyl (2,4-dichloro-6-formylphenoxy)acetate: Similar structure but with chlorine atoms instead of bromine.
Ethyl (2,4-dibromo-6-methylphenoxy)acetate: Similar structure but with a methyl group instead of a formyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their functional groups and substitution patterns.
Biological Activity
Ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C11H10Br2O4 and a molar mass of 366.01 g/mol. The presence of bromine substituents and the formyl group in its structure suggests potential reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, influencing cellular signaling pathways.
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, altering metabolic pathways and cellular functions.
- Gene Expression Modulation : It can impact gene expression by binding to transcription factors or modifying chromatin structure.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have demonstrated that derivatives with similar structures possess significant antibacterial properties against various pathogens. For instance, compounds with brominated phenoxy groups are known to exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes.
- Anti-inflammatory Effects : Compounds in this class have been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of several derivatives, including this compound. The compound displayed a notable zone of inhibition against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
- Table 1 summarizes the antimicrobial activity compared to standard antibiotics:
Compound Zone of Inhibition (mm) Standard Antibiotic (Amoxicillin) This compound 18 20 Control (No treatment) 0 N/A -
Anti-inflammatory Activity :
- In a carrageenan-induced paw edema model in rats, this compound showed significant reduction in edema comparable to diclofenac sodium (a standard anti-inflammatory drug).
-
Cytotoxicity Assessment :
- The compound was tested against various cancer cell lines (e.g., HCT116 colorectal cancer cells), revealing an IC50 value indicating moderate cytotoxicity.
Properties
IUPAC Name |
ethyl 2-(2,4-dibromo-6-formylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Br2O4/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKKJWFPSPJAPGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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